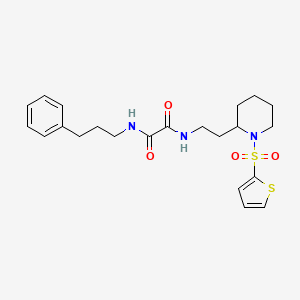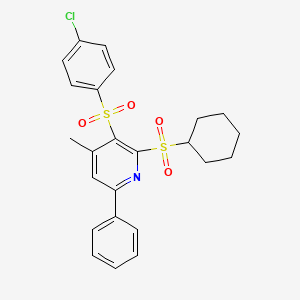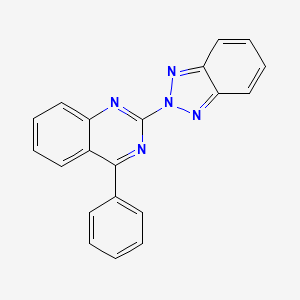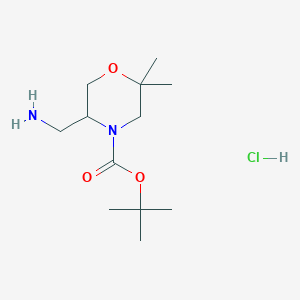
N1-(3-phenylpropyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-phenylpropyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H29N3O4S2 and its molecular weight is 463.61. The purity is usually 95%.
BenchChem offers high-quality N1-(3-phenylpropyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-phenylpropyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Chemistry and Bioanalysis
The compound’s structure suggests potential applications in analytical chemistry and bioanalysis. Researchers may explore its use as a probe or sensor for detecting specific analytes. Its unique combination of functional groups could enable selective binding to certain molecules, making it valuable for diagnostic assays or environmental monitoring .
Drug Discovery and Medicinal Chemistry
Given the presence of both a piperidine ring and a phenylpropyl group, this compound might be relevant in drug discovery. Medicinal chemists could investigate its interactions with biological targets, aiming to develop novel pharmaceutical agents. Computational studies and in vitro assays could reveal its binding affinity and potential therapeutic effects .
Neuroscience and Neuropharmacology
The thiophene-2-sulfonyl group suggests a connection to neurobiology. Researchers might explore its impact on neuronal function, receptor modulation, or neurotransmitter release. Investigating its effects in animal models could provide insights into potential treatments for neurological disorders .
Materials Science and Nanotechnology
The compound’s structural complexity makes it an interesting candidate for materials science. Researchers could synthesize derivatives and study their properties, such as solubility, stability, and self-assembly behavior. Additionally, its potential as a building block for nanomaterials or drug delivery systems warrants investigation .
Photophysics and Optoelectronics
The presence of the phenylpropyl group and the thiophene moiety suggests potential optoelectronic applications. Researchers could explore its photophysical properties, such as absorption and emission spectra. It might serve as a component in organic light-emitting diodes (OLEDs) or other light-emitting devices .
Environmental Chemistry and Sensors
Considering the compound’s diverse functional groups, it could be useful in environmental sensing. Researchers might design sensors based on its reactivity with specific pollutants, heavy metals, or other environmental contaminants. Such sensors could contribute to water quality monitoring or air pollution detection .
Biological Imaging and Fluorescent Probes
The compound’s potential fluorescence properties could make it suitable for biological imaging. Researchers could label cellular structures or proteins with derivatives of this compound to visualize specific processes. Its stability, brightness, and cell permeability would be critical factors to explore .
Regulatory Science and Legal Aspects
While not directly related to applications, understanding the regulatory landscape is crucial. Researchers and ethicists should collaborate with business development and technology transfer experts to navigate legal and ethical considerations. This step ensures that any discoveries or inventions involving this compound adhere to guidelines and regulations .
特性
IUPAC Name |
N-(3-phenylpropyl)-N'-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c26-21(23-14-6-10-18-8-2-1-3-9-18)22(27)24-15-13-19-11-4-5-16-25(19)31(28,29)20-12-7-17-30-20/h1-3,7-9,12,17,19H,4-6,10-11,13-16H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIUAAPREYMRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-phenylpropyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2493844.png)
![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)



![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493852.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)




![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)